molecular formula C10H20Cl2N4O2 B2998307 (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride CAS No. 1807919-93-2

(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride

Cat. No.: B2998307
CAS No.: 1807919-93-2
M. Wt: 299.2
InChI Key: YDLNBPJFOGIRQR-DPHXLZRASA-N
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Description

(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride (CAS 1807919-93-2) is a chiral pyrrolidine-based compound of significant interest in medicinal chemistry and antibacterial research. It features a 1,3,4-oxadiazole heterocycle, a privileged scaffold in drug discovery known to contribute to potent biological activity. The 1,3,4-oxadiazole ring is a key pharmacophore in the development of novel antibacterial agents, with studies showing that derivatives can act as potential inhibitors of the bacterial metalloenzyme peptide deformylase (PDF), a validated target for novel antibiotics . This makes the compound a valuable building block for researchers designing new molecular hybrids and conjugates aimed at overcoming multi-drug resistant bacteria, particularly Gram-negative ESKAPE pathogens, which are a major global health concern . The compound is supplied as a dihydrochloride salt to enhance its stability and solubility in various biological assay buffers. With a defined (3R) stereochemistry and a molecular weight of 299.20 g/mol (C10H20Cl2N4O2), it is characterized by high structural complexity and is intended for use as an advanced intermediate or a key scaffold in library synthesis . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access batch-specific analytical data for their records.

Properties

IUPAC Name

(3R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2.2ClH/c1-3-14(8-4-11-5-9(8)15)6-10-13-12-7(2)16-10;;/h8-9,11,15H,3-6H2,1-2H3;2*1H/t8?,9-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLNBPJFOGIRQR-DPHXLZRASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NN=C(O1)C)C2CNCC2O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=NN=C(O1)C)C2CNC[C@H]2O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can occur at the oxadiazole moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the ethyl and oxadiazole groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride has shown potential as an antimicrobial and antifungal agent .

Medicine

In medicine, this compound is being investigated for its potential use in treating various diseases due to its biological activity. It has shown promise in preclinical studies as an anticancer and anti-inflammatory agent .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride apart is its specific substitution pattern and the presence of both the pyrrolidine and oxadiazole rings

Biological Activity

(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride is a synthetic compound with notable biological activity. Its structure features a pyrrolidine ring substituted with an ethyl group and a 1,3,4-oxadiazole moiety, which contributes to its pharmacological properties. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound's IUPAC name is (3R)-4-[ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol; dihydrochloride. The molecular formula is C10H18N4O2·2ClH, and it has a molecular weight of approximately 265.19 g/mol.

PropertyValue
IUPAC Name(3R)-4-[ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol; dihydrochloride
Molecular FormulaC10H18N4O2·2ClH
Molecular Weight265.19 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains:

  • Gram-positive bacteria : The compound demonstrated potent activity against Staphylococcus aureus and MRSA strains.
  • Gram-negative bacteria : It also exhibited activity against Escherichia coli and Pseudomonas aeruginosa.

A study reported minimum inhibitory concentration (MIC) values for the compound against selected pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus44
Escherichia coli200
Pseudomonas aeruginosa710

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preclinical studies suggest that it may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance:

  • Mechanism of Action : It is believed to inhibit cyclooxygenase enzymes, which play a role in inflammation and cancer development.

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting it may serve as a potential therapeutic agent in oncology.

Anti-inflammatory Effects

This compound has shown promise as an anti-inflammatory agent. Its ability to inhibit inflammatory mediators makes it a candidate for treating conditions characterized by excessive inflammation.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent investigation utilized agar disc-diffusion methods to assess the antimicrobial efficacy of the compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups.
  • Anticancer Research : In a preclinical model of breast cancer, administration of the compound resulted in reduced tumor size and increased survival rates among treated subjects compared to untreated controls.

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